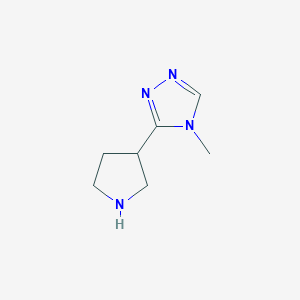4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC17699441
Molecular Formula: C7H12N4
Molecular Weight: 152.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12N4 |
|---|---|
| Molecular Weight | 152.20 g/mol |
| IUPAC Name | 4-methyl-3-pyrrolidin-3-yl-1,2,4-triazole |
| Standard InChI | InChI=1S/C7H12N4/c1-11-5-9-10-7(11)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3 |
| Standard InChI Key | OIZMGVQEOVIMOL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NN=C1C2CCNC2 |
Introduction
Structural Characteristics and Nomenclature
The compound 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole consists of a 1,2,4-triazole core substituted at position 3 with a pyrrolidin-3-yl group and at position 4 with a methyl group. The pyrrolidine ring introduces a saturated five-membered nitrogen heterocycle, conferring conformational flexibility and hydrogen-bonding capabilities. Key structural parameters include:
-
Molecular formula: C₈H₁₃N₅
-
Molecular weight: 179.23 g/mol (calculated)
-
IUPAC name: 4-methyl-3-(pyrrolidin-3-yl)-1,2,4-triazole
Comparative analysis with structurally related compounds, such as 4-[1-(4-bromobenzene-1-sulfonyl)pyrrolidin-3-yl]-3-methyl-4H-1,2,4-triazole (MW = 371.25 g/mol) , highlights the impact of substituents on steric and electronic properties. The absence of a sulfonyl group in the target compound reduces its polar surface area (estimated PSA = 57–62 Ų) compared to sulfonamide-containing analogs .
Synthetic Methodologies
Cyclization Strategies for 1,2,4-Triazole Core Formation
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides under alkaline or acidic conditions . For example:
-
Alkaline-mediated cyclization: Acyl thiosemicarbazides undergo intramolecular cyclization in basic media to form 1,2,4-triazole-3-thiones .
-
Acid-catalyzed pathways: Thiosemicarbazides cyclize in acidic conditions to yield 1,3,4-thiadiazole derivatives .
For pyrrolidine-substituted triazoles, post-cyclization functionalization is often employed. The VulcanChem entry for 4-methyl-3-((pyrrolidin-2-ylmethyl)thio)-4H-1,2,4-triazole (C₈H₁₄N₄S, MW = 198.29 g/mol) demonstrates the use of thioether linkages to attach pyrrolidine moieties, though the target compound requires direct C–N bond formation at position 3.
Proposed Synthesis Route for 4-Methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole
A plausible pathway involves:
-
Step 1: Condensation of pyrrolidin-3-amine with methyl isocyanide to form an intermediate amidine.
-
Step 2: Cyclocondensation with hydrazine derivatives under microwave irradiation to construct the triazole ring.
-
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
This approach mirrors methods used for synthesizing 4,5-diphenyl-4H-1,2,4-triazole-3-thione derivatives , albeit with modified starting materials.
Physicochemical and Pharmacokinetic Properties
Predicted properties for 4-methyl-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole include:
The reduced logP compared to bromobenzene-sulfonyl derivatives suggests improved hydrophilicity, potentially enhancing bioavailability.
Challenges and Future Directions
-
Synthetic optimization: Improving yield (>65%) in cyclization steps through catalyst screening (e.g., CuI, Pd(OAc)₂).
-
ADMET profiling: Addressing potential CYP450 inhibition risks associated with triazole cores.
-
Targeted delivery: Encapsulation in PEGylated liposomes to enhance CNS bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume